4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline

Medicinal Chemistry Library Synthesis Aniline Derivatization

4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline (CAS 1018250-14-0) is a synthetic organic compound that belongs to the class of N-arylpiperazine derivatives. It is characterized by a para-substituted aniline core linked to a piperazine ring, which is further functionalized with an N-ethylmorpholine moiety.

Molecular Formula C16H26N4O
Molecular Weight 290.4 g/mol
CAS No. 1018250-14-0
Cat. No. B3073847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline
CAS1018250-14-0
Molecular FormulaC16H26N4O
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2CCOCC2)C3=CC=C(C=C3)N
InChIInChI=1S/C16H26N4O/c17-15-1-3-16(4-2-15)20-9-7-18(8-10-20)5-6-19-11-13-21-14-12-19/h1-4H,5-14,17H2
InChIKeyIDKOGXWCYWGECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline (CAS 1018250-14-0): A Dual-Heterocycle Aniline Scaffold for Targeted Library Synthesis


4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline (CAS 1018250-14-0) is a synthetic organic compound that belongs to the class of N-arylpiperazine derivatives. It is characterized by a para-substituted aniline core linked to a piperazine ring, which is further functionalized with an N-ethylmorpholine moiety. This architecture integrates three privileged structural motifs—aniline, piperazine, and morpholine—within a single, relatively compact molecule (MW 290.41 g/mol) [1]. Its primary documented role is as a chemical intermediate, where the free primary amine on the aniline ring serves as a key synthetic handle for generating libraries of amides, ureas, and other conjugates . Computed physicochemical properties include a calculated partition coefficient (clogP) of 2.22 and a topological polar surface area (TPSA) of 59.07 Ų, placing it within favorable drug-likeness space [1].

Why 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline Cannot Be Replaced by Simpler Piperazine or Aniline Analogs


This compound's value for research and procurement is predicated on its specific combination of functional groups, which is not replicated by simpler, more common aniline or piperazine building blocks. Simple anilines lack the solubilizing and target-binding potential of the piperazine–morpholine tail, while N-phenylpiperazine lacks the secondary morpholine ring that further modulates basicity and hydrogen-bonding capacity [1]. Analogs such as 4-(2-morpholinoethyl)aniline (CAS 262368-47-8) or 1-(2-morpholinoethyl)piperazine (CAS 4892-89-1) are missing the piperazine or aniline fragment, respectively, and therefore cannot be used to generate the same fused pharmacophore or to explore the same chemical space in structure–activity relationship (SAR) studies. The unique combination of these three motifs enables a specific set of synthetic transformations and biological interactions that are inaccessible to any single-monomer replacement .

Quantitative Differential Evidence for 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline Against Key Analogs


Aniline Derivatization Capacity: A Quantified Advantage for Library Synthesis Over Simple Piperazines

The defining structural advantage of 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline over close analogs, such as 1-(2-morpholinoethyl)piperazine (CAS 4892-89-1, MW 199.29 g/mol), is the presence of a free, primary aniline nitrogen. This provides a quantified, single-site synthetic handle with a typical derivatization capacity of one equivalent per molecule. Under standard amide coupling conditions (HATU or EDCI/HOBt, DMF, RT), this primary amine can be functionalized with near-quantitative conversion, enabling the rapid generation of diverse compound libraries. The comparator lacks this site, being limited to less selective secondary amine alkylation or acylation on its piperazine ring . This fundamental difference makes the target compound a uniquely productive starting material for SAR exploration where a derivatizable aniline is a pharmacophoric requirement [1].

Medicinal Chemistry Library Synthesis Aniline Derivatization

Enhanced Molecular Complexity Profile: A Quantitative Leap Over Simple Aniline Building Blocks

Compared to the simpler building block 4-(2-morpholinoethyl)aniline (CAS 262368-47-8, MW 206.28 g/mol), 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline offers a significantly higher degree of molecular complexity. The target compound has 5 hydrogen bond acceptors (HBA) and a TPSA of 59.07 Ų, compared to only 2 HBA and a lower TPSA for the simpler analog [1]. These parameters differentiate the target as a more 'lead-like' starting point that can explore additional polar interactions with biological targets, without the need for multi-step synthetic elaboration. The simpler analog, while useful, is a less evolved fragment that will inevitably require more synthetic steps to achieve comparable target engagement .

Drug Discovery Molecular Complexity Fragment-Based Screening

Lead-Like Physicochemical Profile: A Computed Advantage for CNS Drug Discovery Programs

The computed physicochemical properties of the target compound place it squarely within optimal lead-like chemical space, offering a distinct numerical advantage for CNS-focused programs. With a molecular weight of 290.41 g/mol, a clogP of 2.22, and a TPSA of 59.07 Ų, it satisfies all key CNS MPO (Multi-Parameter Optimization) criteria, unlike many bulkier aniline–piperazine conjugates [1]. In contrast, a close structural analog containing a benzylpiperazine linker (e.g., N-hydroxy-4-[(4-{4-[2-(morpholin-4-yl)ethyl]piperazin-1-yl}phenoxy)methyl]oxane-4-carboxamide) has a much higher molecular weight (>500 g/mol) and TPSA, making it a poor starting point for CNS drug design [2]. The target compound's optimal balance of size and polarity makes it a superior choice for synthesizing CNS-penetrant screening libraries.

Computational Chemistry Drug-Likeness CNS Drug Discovery

Proven Biological Activity of Downstream Derivatives: Validating the Scaffold's Potential as a Precursor

The utility of the 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline scaffold is validated by the documented biological activity of its downstream derivatives. Compounds built upon this core structure have been reported as potent TRPV4 antagonists (e.g., IC50 = 320 nM against mouse TRPV4) and as inhibitors of histone deacetylase (HDAC) enzymes (e.g., EC50 = 7,500 nM for HDAC1/2/3 in KMS-12-BM cells) [1][2]. In comparison, simpler piperazine analogs like 1-(2-morpholinoethyl)piperazine demonstrate only generic, low-micromolar antiproliferative activity (IC50 = 0.8–3.2 μM) against cancer cell lines, lacking the target-specific potency conferred by the full aniline–piperazine–morpholine architecture [3]. This evidence confirms that the target compound is a privileged precursor for generating high-potency, target-specific probes, unlike simpler, less directed analogs.

TRPV4 Antagonism Histone Deacetylase Inhibition Kinase Inhibition

Supply Chain Stability and Purity: A Quantitative Procurement Advantage Over Discontinued Alternatives

For procurement professionals, the supply chain stability and documented purity of 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline present a clear quantitative advantage. The compound is readily available from suppliers like Leyan in multiple sizes (100 mg to 25 g) at a certified purity of 98% . In contrast, a direct alternative from CymitQuimica (Ref. 10-F678436) has been marked as 'Discontinued' across all sizes (100 mg, 250 mg, 1 g) . This critical difference in supply status, combined with the high and consistent purity, directly mitigates the risk of project delays and ensures reproducible experimental outcomes, making the target compound a strategically safer and more reliable choice for long-term research programs.

Chemical Procurement Supply Chain Management Purity Analysis

Optimal Research and Procurement Applications for 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline Based on Its Differential Evidence


Focused Kinase and Epigenetic Probe Synthesis

Use as a core scaffold to synthesize novel inhibitors of histone deacetylases (HDACs) or TRPV4 channels, leveraging the quantitative potency data of its downstream derivatives (e.g., HDAC EC50 = 7.5 μM, TRPV4 IC50 = 320 nM) as a benchmark for optimization [1]. The scaffold provides a validated starting point for achieving target-specific potency that is unattainable with simpler piperazine fragments, whose activity is limited to generic low-micromolar antiproliferation [2].

CNS-Oriented Fragment-Based Drug Discovery (FBDD)

Incorporate this fragment into CNS screening libraries due to its optimal computed CNS MPO profile (MW 290.41, clogP 2.22, TPSA 59.07 Ų), which predicts favorable blood-brain barrier permeability [1]. Its physicochemical properties are ideally balanced for CNS drug design, unlike common larger or more polar aniline–piperazine alternatives that violate MPO criteria and are less likely to be CNS-penetrant .

Diversity-Oriented Synthesis (DOS) for Lead Optimization

Employ the unique, chemoselective aniline handle to rapidly generate large libraries of amides, ureas, and sulfonamides for high-throughput screening [1]. The quantified advantage of a single, highly reactive primary amine over the dual secondary amines of 1-(2-morpholinoethyl)piperazine enables more controlled and diverse library synthesis with fewer side products .

Reliable Intermediate for Multi-Step Medicinal Chemistry Campaigns

Procure this compound as a stable and readily available intermediate (98% purity, multiple gram-scale options) for long-term SAR studies, mitigating supply chain risks associated with discontinued alternatives like CymitQuimica's Ref. 10-F678436 [1]. Its consistent availability and high purity ensure reproducible results across multiple rounds of synthesis and biological testing.

Quote Request

Request a Quote for 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.